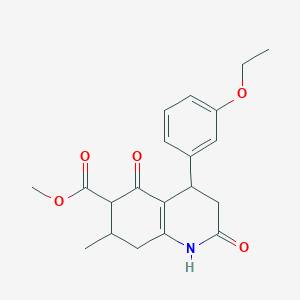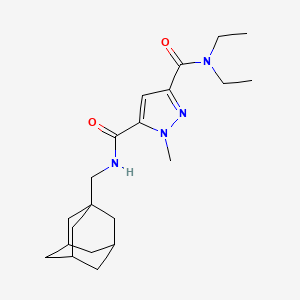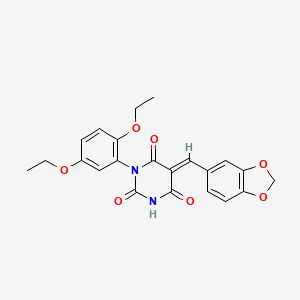![molecular formula C18H24Cl2N2O B4574174 N-[(5-phenyl-2-furyl)methyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4574174.png)
N-[(5-phenyl-2-furyl)methyl]quinuclidin-3-amine dihydrochloride
Vue d'ensemble
Description
N-[(5-phenyl-2-furyl)methyl]quinuclidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C18H24Cl2N2O and its molecular weight is 355.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.1265688 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Reaction Studies
The compound's utility in organic chemistry, particularly in synthesizing heterocyclic compounds, is notable. For instance, Strakovs et al. (2002) explored the reaction of 2-aminoethyl- and 3-aminopropyl-substituted heterocycles with various aldehydes to yield 2-aminomethylene derivatives, demonstrating the compound's role in creating complex molecular structures (Strakovs et al., 2002). This indicates its significance in synthetic organic chemistry for generating new molecules with potential biological activities.
Pharmacological Potential
The compound's pharmacological potential has been indicated in several studies. For example, research by Sharma et al. (2016) on a related quinuclidine derivative highlighted its in vitro antimalarial activity against Plasmodium falciparum, suggesting that N-[(5-phenyl-2-furyl)methyl]quinuclidin-3-amine dihydrochloride derivatives could have similar applications in developing new antimalarial agents (Sharma et al., 2016).
Mechanistic and Kinetic Studies
The compound and its derivatives have been utilized in mechanistic and kinetic studies to understand reaction pathways and the behavior of chemical species in various conditions. Castro et al. (2005) conducted a kinetic study on the aminolysis of O-aryl S-methyl thiocarbonates with secondary alicyclic amines and quinuclidines, providing insights into reaction mechanisms and the influence of molecular structure on reactivity (Castro et al., 2005).
Propriétés
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.2ClH/c1-2-4-15(5-3-1)18-7-6-16(21-18)12-19-17-13-20-10-8-14(17)9-11-20;;/h1-7,14,17,19H,8-13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRDYRYXIPECHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC=CC=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4574095.png)



![N-[2-(4-butoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-2-iodobenzamide](/img/structure/B4574127.png)

![1-(3,4-difluorophenyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4574142.png)
![methyl 1-{3-methyl-4-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4574152.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4574158.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]amino}carbonothioyl)-2-methylpropanamide](/img/structure/B4574163.png)

![Methyl (2-chloro-4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate](/img/structure/B4574182.png)


